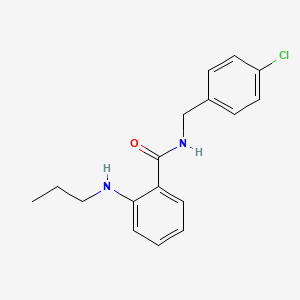

N-(4-Chlorobenzyl)-2-(propylamino)benzamide

Description

Properties

Molecular Formula |

C17H19ClN2O |

|---|---|

Molecular Weight |

302.8 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(propylamino)benzamide |

InChI |

InChI=1S/C17H19ClN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h3-10,19H,2,11-12H2,1H3,(H,20,21) |

InChI Key |

IAOHETQJWYXYEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Acylation of Substituted Anilines with Benzoyl Chlorides

One common route involves reacting substituted anilines with benzoyl chlorides under controlled conditions to yield the corresponding benzamide derivatives.

Step 1: Synthesis of benzoyl chloride derivative

For example, 4-chlorobenzoyl chloride can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride or triphosgene in the presence of organic bases such as pyridine or triethylamine at low temperatures (0 to 25 °C) for 15–25 hours. This reaction generates hydrogen chloride gas as a byproduct, which is collected or neutralized.

Yield: ~90% (based on analogous procedures).Step 2: Amide bond formation

The prepared benzoyl chloride is then reacted with the substituted aniline (bearing the propylamino group) in an organic solvent such as dichloromethane or toluene at ambient temperature or slightly elevated temperatures (20–40 °C) for 12–24 hours. Phase transfer catalysts or bases may be used to facilitate the reaction and improve yield.

Yield: 65–80% depending on conditions and purity of reagents.

Use of Coupling Reagents for Amide Bond Formation

An alternative method employs carbodiimide-based coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and additives like N-hydroxybenzotriazole (HOBt) to activate carboxylic acid derivatives for direct coupling with amines.

Reaction conditions:

- Dissolve the substituted benzoic acid and coupling reagents (DIC, HOBt) in anhydrous dichloromethane.

- Stir at room temperature for 0.5 hours to activate the acid.

- Add the amine (e.g., 4-chlorobenzylamine or propyl-substituted aniline).

- Stir for 12 hours at room temperature.

- Quench the reaction with aqueous base (e.g., 0.5 N NaOH), extract, wash with dilute acid and brine, dry over MgSO4, and purify by silica gel chromatography.

Yields typically range from 65% to 75% for similar benzamide derivatives.

Reduction and Functional Group Transformations

In some synthetic routes, nitro-substituted benzamides are first prepared and then reduced to the corresponding amines (e.g., para-amino benzamide derivatives) using catalytic hydrogenation (e.g., iron hydroxide catalyst with hydrazine or hydrogen gas under pressure).

- Conditions:

Representative Synthetic Route Summary Table

| Step | Reactants / Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Chlorobenzoic acid + Thionyl chloride | 0 °C to RT, 15–25 h | ~90 | Formation of 4-chlorobenzoyl chloride |

| 2 | 4-Chlorobenzoyl chloride + 2-(propylamino)aniline | DCM/toluene, 20–40 °C, 12–24 h | 65–80 | Amide bond formation |

| 3 | Coupling reagents (DIC, HOBt) + acid + amine | Room temp, 12 h | 65–75 | Alternative coupling method |

| 4 | Nitrobenzamide + H2 (0.5–1 MPa), Fe catalyst | 50–70 °C, several hours | >90 | Reduction to amino benzamide intermediate |

Analytical and Purification Notes

- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios from 3:2 to 4:1).

- Characterization includes melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.

- Reaction monitoring can be done by TLC and GC-MS.

Research Findings and Practical Considerations

- The choice of coupling method depends on the availability of starting materials and desired purity.

- Carbodiimide-mediated coupling offers milder conditions and often higher selectivity but requires careful removal of coupling byproducts.

- Acyl chloride methods are straightforward but require handling corrosive reagents and gas evolution.

- Catalytic hydrogenation reduction steps are efficient for converting nitro groups to amines but require appropriate safety measures for pressurized hydrogen.

- Phase transfer catalysts can improve yields and reaction rates in amide formation.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-2-(propylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmaceutical Research

Antineoplastic Activity:

N-(4-Chlorobenzyl)-2-(propylamino)benzamide has been investigated for its potential antineoplastic properties. Compounds with similar structures have shown efficacy against various cancers, including melanoma and leukemia, by promoting topoisomerase II-mediated DNA cleavage, which is critical for cancer treatment .

Mechanism of Action:

The compound may act by interacting with biological targets related to its benzylamine moiety, potentially influencing cell signaling pathways involved in proliferation and apoptosis. This interaction can lead to the inhibition of tumor growth and enhancement of chemotherapeutic effectiveness .

Case Study:

A study involving a series of analogs demonstrated that modifications on the benzamide structure could enhance cytotoxicity against cancer cell lines. For instance, derivatives with increased hydrophobicity showed improved binding affinities to target proteins involved in cancer cell proliferation .

Organic Synthesis

Building Block for Synthesis:

this compound serves as an important building block in organic synthesis. It can be employed to synthesize more complex molecules through various chemical reactions, including acylation and amination processes. The versatility of this compound allows chemists to create a wide range of derivatives that may exhibit unique biological activities.

Synthetic Pathways:

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with propanoyl chloride under controlled conditions. This reaction can be optimized for yield and purity, making it suitable for large-scale applications in research and industry.

Biological Studies

Enzyme Inhibition Studies:

The compound has potential applications in studying enzyme inhibition mechanisms. Its structural characteristics allow it to serve as a substrate or inhibitor in enzymatic reactions, providing insights into the kinetics and dynamics of enzyme-substrate interactions.

Fluorescent Probes Development:

Recent research has focused on developing fluorescent probes based on the structure of this compound. These probes are designed to target specific cellular components, enabling real-time imaging of biological processes such as cell division and apoptosis .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-2-(propylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features, synthesis methods, and physical properties of N-(4-Chlorobenzyl)-2-(propylamino)benzamide and related compounds:

Key Observations:

Structural Complexity : The target compound is less complex than the derivative in , which includes additional methoxyphenyl and methyl groups. This complexity correlates with lower melting points (142.9–143.4°C vs. 271–273°C for 4b) due to reduced crystallinity .

Synthesis Efficiency : Yields for imidazole-based benzamides (e.g., 4b: 82%) are higher than those for multicomponent reactions (65% in ), suggesting simpler routes for less complex analogs .

Pharmacological Implications : Prilocaine (), a local anesthetic with a propanamide backbone, highlights how structural variations (e.g., benzamide vs. propanamide) influence drug properties. The target compound’s benzamide core and chlorobenzyl group may enhance receptor binding compared to Prilocaine’s methylphenyl group .

Solubility and Lipophilicity : The morpholine group in ’s compound likely increases water solubility, whereas the chlorobenzyl group in the target compound may prioritize lipophilicity for membrane penetration .

Biological Activity

N-(4-Chlorobenzyl)-2-(propylamino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a chlorobenzyl substituent and a propylamino group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different cellular pathways and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on chloroacetamides demonstrated that derivatives with halogenated phenyl rings showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chlorobenzyl group may enhance lipophilicity, facilitating cell membrane penetration.

Cytotoxic Effects

Recent investigations have highlighted the cytotoxic potential of benzamide derivatives. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides were reported to induce apoptosis in cancer cell lines, with IC50 values significantly lower than that of standard chemotherapeutics like cisplatin . While specific data on this compound is limited, its structural analogs suggest that it may also possess similar anticancer properties.

The mechanisms underlying the biological activity of this compound are not fully elucidated but can be inferred from studies on related compounds:

- Inhibition of Ectonucleotidases : Some benzamide derivatives have been shown to inhibit ectonucleotidases, which are involved in nucleotide metabolism and have roles in inflammation and cancer . This inhibition can lead to altered cellular signaling pathways.

- Topoisomerase Inhibition : Compounds with similar structures have been identified as topoisomerase II inhibitors, disrupting DNA replication and transcription in cancer cells .

Case Studies

- Antimicrobial Testing : A study assessed various chloroacetamides for their antibacterial efficacy against E. coli and C. albicans. The findings indicated that compounds with chlorinated phenyl groups exhibited enhanced activity, supporting the hypothesis that this compound might show similar effects .

- Cytotoxicity Evaluation : In a comparative analysis of newly synthesized benzamides, several compounds demonstrated significant cytotoxicity against breast cancer cell lines. The most potent analogs had IC50 values around 0.4 µM, suggesting that modifications to the benzamide structure can lead to improved anticancer activity .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.